

HFI-142: A Technical Guide to its Molecular Structure and Synthesis

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Compound of Interest

Compound Name: HFI-142

Cat. No.: B1673235

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HFI-142 is a notable small molecule inhibitor of the insulin-regulated aminopeptidase (IRAP), an enzyme implicated in cognitive function. Its potential as a therapeutic agent has garnered interest within the research community. This technical guide provides a comprehensive overview of the molecular structure of **HFI-142** and a detailed, representative synthesis protocol based on established chemical methodologies for analogous compounds.

Molecular Structure and Properties

HFI-142, systematically named ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate, possesses a distinct chromene core functionalized with an amino group, a hydroxyl group, and a pyridinyl moiety. The molecular and physicochemical properties of **HFI-142** are summarized in the table below.

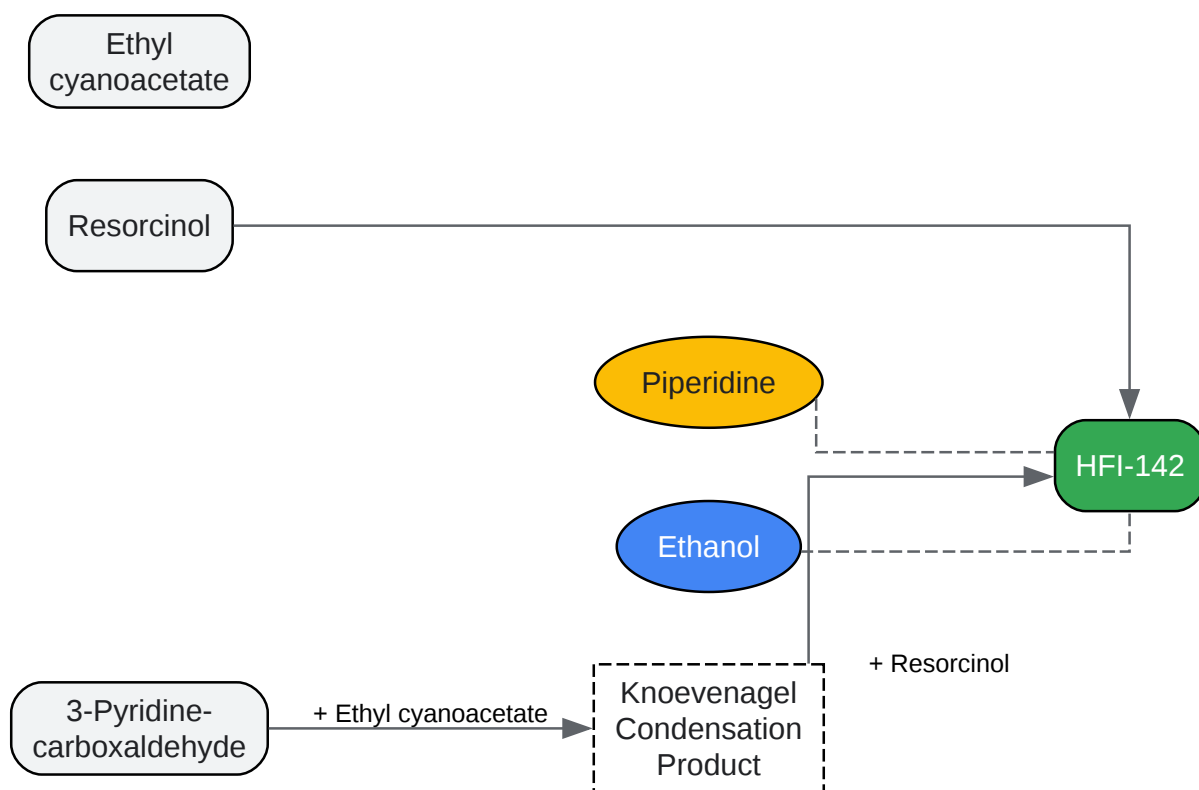
Property	Value
IUPAC Name	ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
CAS Number	332164-34-8
Molecular Formula	C ₁₇ H ₁₆ N ₂ O ₄
Molecular Weight	312.32 g/mol
SMILES	<chem>CCOC(C1=C(N)OC2=CC(O)=CC=C2C1C3=CN=CC=C3)=O</chem>

Synthesis of HFI-142

The synthesis of **HFI-142** is achieved through a one-pot, three-component reaction, a common and efficient method for the preparation of 2-amino-4H-chromene derivatives. This reaction involves the condensation of an aldehyde, an active methylene compound, and a phenol. In the case of **HFI-142**, the reactants are 3-pyridinecarboxaldehyde, ethyl cyanoacetate, and resorcinol. While the specific experimental details for the synthesis of **HFI-142** are not publicly available in the cited literature, a representative protocol is provided below based on established procedures for structurally similar compounds.

Proposed Synthesis Pathway

The following diagram illustrates the proposed synthetic route for **HFI-142**.



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Caption: Proposed one-pot synthesis of **HFI-142**.

Experimental Protocol

This protocol is a representative example for the synthesis of 2-amino-4H-chromene derivatives and is adapted for the preparation of **HFI-142**.

Reagents and Materials:

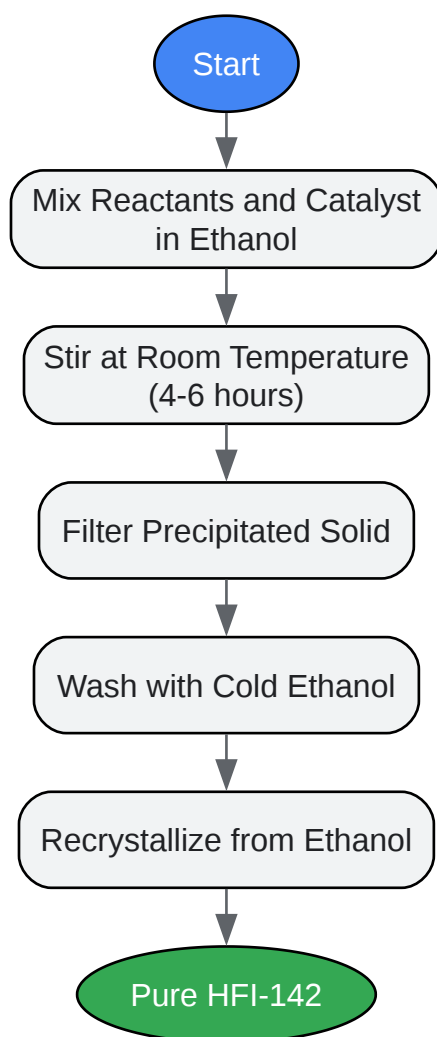
Reagent	Molar Mass (g/mol)	Amount (mmol)	Mass/Volume
Resorcinol	110.11	1.0	110.1 mg
3-Pyridinecarboxaldehyde	107.11	1.0	95.5 μ L
Ethyl cyanoacetate	113.12	1.0	106.6 μ L
Piperidine (catalyst)	85.15	0.1	9.9 μ L
Ethanol (solvent)	46.07	-	10 mL

Procedure:

- To a solution of resorcinol (1.0 mmol) and 3-pyridinecarboxaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl cyanoacetate (1.0 mmol).
- Add piperidine (0.1 mmol) to the reaction mixture.
- Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solid product that precipitates is collected by filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
- The crude product can be further purified by recrystallization from ethanol to afford pure **HFI-142**.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of **HFI-142**.



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Caption: Experimental workflow for **HFI-142** synthesis.

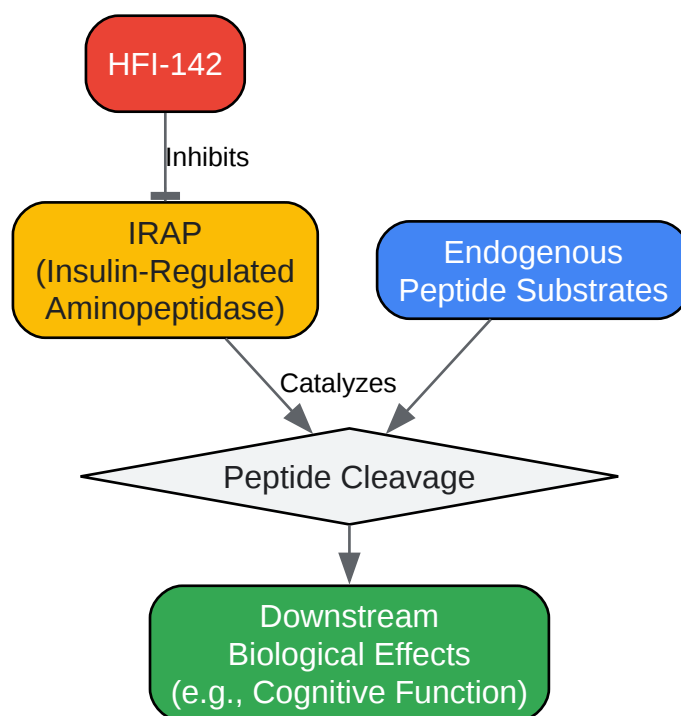
Characterization Data

The synthesized **HFI-142** should be characterized using standard analytical techniques to confirm its identity and purity. The expected characterization data is outlined below. Note: Specific spectral data for **HFI-142** is not available in the reviewed literature.

Analysis	Expected Observations
^1H NMR	Peaks corresponding to the aromatic protons of the chromene and pyridine rings, the amino protons, the hydroxyl proton, and the ethyl ester group.
^{13}C NMR	Resonances for all 17 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of HFI-142 (e.g., $[\text{M}+\text{H}]^+$ at m/z 313.1).
Melting Point	A sharp melting point range, indicating the purity of the compound.
Purity (by HPLC)	A high percentage of purity, typically >95%.

Signaling Pathways and Logical Relationships

HFI-142 is an inhibitor of insulin-regulated aminopeptidase (IRAP). The logical relationship of its mechanism of action is depicted below.



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Caption: Mechanism of action of **HFI-142**.

Conclusion

This technical guide provides a detailed overview of the molecular structure and a representative synthesis protocol for **HFI-142**. The one-pot, three-component synthesis is an efficient method for obtaining this promising IRAP inhibitor. The provided information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to explore the therapeutic potential of **HFI-142** and its analogs. Further research to optimize the synthesis and fully characterize the compound is encouraged.

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